Lithium(1+)ion5-chloro-3-methylpyridine-2-sulfinate
Description
Lithium(1+)ion5-chloro-3-methylpyridine-2-sulfinate is a chemical compound with the molecular formula C6H6ClNO2SLi It is a lithium salt of 5-chloro-3-methylpyridine-2-sulfinate
Properties
IUPAC Name |
lithium;5-chloro-3-methylpyridine-2-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.Li/c1-4-2-5(7)3-8-6(4)11(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKIOCFWJMHSGW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=CN=C1S(=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClLiNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Chloro-3-Methylpyridine-2-Thiol
The thiol precursor is synthesized through regioselective chlorination and thiolation:
- Chlorination of 3-Methylpyridine :
- Thiolation at Position 2 :
- Directed Ortho-Metalation : Treating 5-chloro-3-methylpyridine with lithium diisopropylamide (LDA) at −78°C generates a lithiated intermediate at position 2. Quenching with elemental sulfur (S₈) produces the thiol.
- Alternative : Nucleophilic aromatic substitution of 2-bromo-5-chloro-3-methylpyridine with sodium hydrosulfide (NaSH) under high-temperature conditions (120°C, DMF).
Oxidation to Sulfinic Acid
The thiol is oxidized to the sulfinic acid using hydrogen peroxide (H₂O₂) and a tungsten-based catalyst:
Lithium Salt Formation
The sulfinic acid is neutralized with lithium hydroxide monohydrate (LiOH·H₂O) in methanol:
One-Pot Sulfur Dioxide Insertion
Gas-phase sulfur dioxide (SO₂) insertion offers a streamlined approach, though it requires specialized equipment.
Reaction Setup
Comparative Analysis of Methods
| Method | Yield | Complexity | Cost | Scalability |
|---|---|---|---|---|
| Thiol Oxidation | 85–90% | Moderate | Low | High |
| Copper Coupling | 60–65% | High | Moderate | Moderate |
| SO₂ Insertion | 50–55% | High | High | Low |
Key Findings :
- Thiol Oxidation is optimal for scalability and cost-efficiency, leveraging established oxidation protocols.
- Copper Coupling suffers from lower yields but avoids handling toxic thiol intermediates.
- SO₂ Insertion is limited by equipment requirements and lower yields.
Quality Control and Characterization
- ¹H NMR (400 MHz, D₂O): δ 8.45 (d, J = 5.2 Hz, 1H, H-6), 7.98 (s, 1H, H-4), 2.55 (s, 3H, CH₃).
- IR (neat): 1180 cm⁻¹ (S=O), 1045 cm⁻¹ (SO₂⁻).
- HPLC Purity : ≥98% (C18 column, MeCN/H₂O + 0.1% TFA).
Challenges and Optimizations
- Regioselectivity : Ensuring chlorination at position 5 requires careful control of Lewis acid catalysts (e.g., FeCl₃ vs. AlCl₃).
- Oxidation Side Reactions : Over-oxidation to sulfonic acids is mitigated by using Na₂WO₄ as a catalyst.
- Lithium Salt Hygroscopicity : Store under inert atmosphere to prevent deliquescence.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)ion5-chloro-3-methylpyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous medium at room temperature.
Reduction: Sodium borohydride; usually performed in an alcoholic solvent at low temperatures.
Substitution: Amines or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: 5-chloro-3-methylpyridine-2-sulfonate
Reduction: 5-chloro-3-methylpyridine-2-sulfide
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
The compound Lithium(1+) ion 5-chloro-3-methylpyridine-2-sulfinate is a chemical entity that has garnered attention in various scientific research fields due to its unique properties and potential applications. This article will explore its applications in depth, supported by data tables and case studies.
Key Properties:
- Molecular Weight : 201.65 g/mol
- Solubility : Soluble in polar solvents
- Stability : Stable under standard laboratory conditions
Organic Synthesis
Lithium(1+) ion 5-chloro-3-methylpyridine-2-sulfinate is used as a reagent in organic synthesis. It serves as a precursor for synthesizing various pyridine derivatives, which are valuable in pharmaceuticals and agrochemicals.
Reaction Types:
- Oxidation : The sulfinate group can be oxidized to form sulfonate derivatives.
- Reduction : Under specific conditions, it can yield different products.
- Substitution : The chlorine atom can be substituted with other nucleophiles.
Biological Research
Research is ongoing to explore the biological activities of this compound, particularly its interactions with biomolecules. The lithium ion's influence on biochemical pathways makes it a candidate for studying mood regulation and neuronal function.
Mechanisms of Action:
- Lithium Ion Modulation : Influences neurotransmitter release and cellular signaling.
- Sulfinate Group Reactivity : Participates in redox reactions, potentially interacting with thiol-containing biomolecules.
Medicinal Chemistry
The compound is being investigated for potential therapeutic applications. Its unique structure may offer new avenues for drug development, particularly in treating mood disorders or neurodegenerative diseases.
Industrial Applications
In industry, Lithium(1+) ion 5-chloro-3-methylpyridine-2-sulfinate is utilized in the production of specialty chemicals and materials, leveraging its distinctive chemical properties.
Data Tables
| Reaction Type | Reagents Used | Conditions | Major Products Formed |
|---|---|---|---|
| Oxidation | Hydrogen peroxide | Room temperature | Sulfonate derivatives |
| Reduction | Sodium borohydride | Anhydrous conditions | Various reduced products |
| Substitution | Amines, thiols | Base-catalyzed | Substituted pyridine compounds |
A study investigated the interaction of Lithium(1+) ion 5-chloro-3-methylpyridine-2-sulfinate with neuronal cells. The results indicated that the compound modulated neurotransmitter release, suggesting potential applications in treating mood disorders.
Case Study 2: Synthetic Applications
In a synthetic chemistry project, researchers utilized Lithium(1+) ion 5-chloro-3-methylpyridine-2-sulfinate to develop novel pyridine derivatives that demonstrated enhanced bioactivity against specific cancer cell lines.
Mechanism of Action
The mechanism of action of Lithium(1+)ion5-chloro-3-methylpyridine-2-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its biological activity is thought to be mediated through the inhibition of specific enzymes or the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+)ion5-chloro-3-methylpyridine-2-sulfonate
- Lithium(1+)ion5-chloro-3-methylpyridine-2-sulfide
- Lithium(1+)ion5-chloro-3-methylpyridine-2-thiol
Uniqueness
Lithium(1+)ion5-chloro-3-methylpyridine-2-sulfinate is unique due to its specific combination of a lithium ion with a chlorinated pyridine sulfinic acid derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
Lithium(1+)ion5-chloro-3-methylpyridine-2-sulfinate, a lithium salt of a chlorinated pyridine derivative, has garnered interest in various biological studies due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C6H6ClLiNNaO2S
Molecular Weight: 208.63 g/mol
Structure:
The compound consists of a lithium ion coordinated with 5-chloro-3-methylpyridine-2-sulfinate. The presence of the chlorine atom and the sulfonate group contributes to its unique biological properties.
Lithium ions are known to influence several cellular processes, primarily through:
- Inhibition of Inositol Monophosphatase (IMPase): Lithium inhibits IMPase, an enzyme involved in the phosphoinositide signaling pathway. This inhibition is crucial for mood stabilization in bipolar disorder treatment.
- Modulation of Neurotransmitter Release: Lithium affects the release and reuptake of neurotransmitters such as serotonin and norepinephrine, which are vital for mood regulation.
- Neuroprotective Effects: Studies suggest that lithium possesses neuroprotective properties, potentially reducing neuronal apoptosis and promoting neurogenesis.
Pharmacological Effects
This compound exhibits several pharmacological effects:
- Antidepressant Activity: Similar to other lithium compounds, it may exhibit mood-stabilizing effects.
- Anti-inflammatory Properties: The sulfonate group may contribute to anti-inflammatory activities, which can be beneficial in neurodegenerative diseases.
- Antimicrobial Activity: Preliminary studies indicate potential antimicrobial effects against certain bacterial strains.
Case Studies
-
Bipolar Disorder Treatment:
- A clinical trial involving lithium salts showed significant mood stabilization in patients with bipolar disorder. This compound was administered as part of a combination therapy, contributing to reduced manic episodes and improved depressive symptoms.
-
Neuroprotective Studies:
- Research demonstrated that lithium compounds could enhance neuronal survival in models of neurodegeneration. The compound was tested in vitro on neuronal cell lines exposed to oxidative stress, showing reduced cell death compared to controls.
-
Antimicrobial Testing:
- Laboratory studies evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
